

# A Comparative Guide to Arlacel A and Polysorbate 80 in Vaccine Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Arlacel A |           |  |  |
| Cat. No.:            | B1262539  | Get Quote |  |  |

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in the formulation of effective vaccine adjuvants. The stability, particle size, and ultimately the immunogenicity of a vaccine emulsion are heavily influenced by the choice of surfactant. This guide provides an objective comparison of two commonly used emulsifiers, **Arlacel A** (a key component of Montanide™ ISA adjuvants) and Polysorbate 80 (a component of adjuvants like MF59 and AS03), supported by experimental data.

# Performance Comparison: Arlacel A vs. Polysorbate 80

**Arlacel A**, a mannide monooleate, is primarily used to create stable water-in-oil (W/O) emulsions. These formulations are known for their depot effect, which allows for the slow release of the antigen, prolonging the immune response. Polysorbate 80, a polyoxyethylene sorbitan monooleate, is typically used in oil-in-water (O/W) emulsions, which are known to induce a rapid and strong immune response.

### **Immunogenicity**

The choice of emulsifier and the resulting emulsion type (W/O vs. O/W) significantly impacts the nature of the immune response. W/O emulsions formulated with **Arlacel A** tend to induce a Th2-biased immune response, characterized by the production of IgG1 antibodies. In contrast,



O/W emulsions containing Polysorbate 80 generally elicit a more balanced Th1/Th2 response, with the induction of both IgG1 and IgG2a antibodies, as well as a broader range of cytokines.

A study comparing a novel squalane-based oil-in-water (O/W) emulsion (EAS) to a traditional water-in-oil (W/O) formulation in a swine influenza vaccine in mice demonstrated that the O/W emulsion induced significantly higher titers of hemagglutination inhibition (HI) and total IgG antibodies compared to the W/O vaccine.[1] The O/W emulsion also elicited a more balanced IgG1/IgG2a response, indicative of a mixed Th1/Th2 response, which is considered important for protective immunity against influenza.[1]

| Parameter                      | Arlacel A (in W/O<br>Emulsion) | Polysorbate 80 (in<br>O/W Emulsion) | Reference |
|--------------------------------|--------------------------------|-------------------------------------|-----------|
| Predominant Immune<br>Response | Th2-biased                     | Balanced Th1/Th2                    | [1]       |
| IgG1 Antibody Titer            | Predominantly induced          | Strong induction                    | [1]       |
| IgG2a Antibody Titer           | Lower induction                | Strong induction                    | [1]       |
| IFN-γ Secretion                | Lower levels                   | Significantly higher levels         |           |
| IL-2 Secretion                 | Lower levels                   | Significantly higher levels         |           |
| IL-4 Secretion                 | Detected                       | Detected                            |           |
| IL-5 Secretion                 | Detected                       | Higher levels detected              |           |

## **Emulsion Stability and Particle Size**

The stability of the vaccine emulsion is crucial for its shelf-life and efficacy. O/W emulsions stabilized with Polysorbate 80 can be formulated as nanoemulsions with small particle sizes (around 100-200 nm), which have been shown to be very stable. The particle size of these emulsions can be modulated by the concentration of the surfactant. Smaller particle sizes (e.g., 80 nm) in O/W emulsions have been associated with superior immunogenicity. W/O emulsions,



such as those made with Montanide ISA adjuvants, can also form stable emulsions, with droplet sizes typically less than 1  $\mu$ m.

| Parameter             | Arlacel A (in W/O<br>Emulsion) | Polysorbate 80 (in O/W Emulsion)     | Reference |
|-----------------------|--------------------------------|--------------------------------------|-----------|
| Typical Emulsion Type | Water-in-Oil (W/O)             | Oil-in-Water (O/W)                   |           |
| Typical Particle Size | < 1 µm                         | ~100 - 250 nm                        |           |
| Stability             | Can form stable emulsions      | Can form highly stable nanoemulsions |           |

# Experimental Protocols Preparation of a Water-in-Oil (W/O) Emulsion with Montanide™ ISA 51

This protocol describes the preparation of a stable W/O emulsion using a two-syringe and connector method.

#### Materials:

- Antigen solution (aqueous phase)
- Montanide™ ISA 51 (oil phase containing Arlacel A)
- Two sterile syringes of equal volume
- A sterile connector (e.g., Luer lock connector)

#### Procedure:

- Bring the antigen solution and Montanide™ ISA 51 to room temperature.
- Draw the aqueous antigen phase into one syringe and an equal volume of Montanide™ ISA
   51 into the second syringe. The typical ratio is 50:50 (v/v).
- Expel any air from both syringes.



- Securely attach both syringes to the connector.
- Gently push the plunger of the syringe containing the aqueous phase to transfer it into the oil phase.
- Emulsify the mixture by repeatedly passing the contents from one syringe to the other with moderate pressure for a set number of passes (e.g., 20-30 times) until a stable, milky-white emulsion is formed.
- To test for stability, place a drop of the emulsion into a beaker of water. A stable W/O
  emulsion will not disperse and will remain as a cohesive drop.

# Preparation of an Oil-in-Water (O/W) Nanoemulsion with Polysorbate 80

This protocol describes the preparation of an O/W nanoemulsion using a microfluidizer.

#### Materials:

- Squalene (oil phase)
- α-Tocopherol (optional antioxidant)
- Polysorbate 80 (surfactant)
- Phosphate-buffered saline (PBS) (aqueous phase)
- Microfluidizer

#### Procedure:

- Prepare the oil phase by mixing squalene and  $\alpha$ -tocopherol (e.g., 90% squalene and 10%  $\alpha$ -tocopherol).
- Prepare the aqueous phase by dissolving Polysorbate 80 in PBS (e.g., 2% Tween 80 in PBS).



- Create a crude emulsion by adding the aqueous phase to the oil phase (e.g., 80% aqueous phase to 20% oil phase v/v) and mixing.
- Process the crude emulsion through a high-pressure microfluidizer for a set number of passes (e.g., 5 passes) at a specified pressure (e.g., 20,000 psi) to form a nanoemulsion with a uniform particle size.
- The particle size of the resulting nanoemulsion can be measured using dynamic light scattering.

## **Signaling Pathways and Mechanisms of Action**

The adjuvanticity of these emulsions is linked to their ability to activate the innate immune system, leading to a robust adaptive immune response.

Arlacel A (in Montanide™ ISA W/O Emulsions): The primary mechanism of action for W/O emulsions like Montanide ISA 51 is the formation of an antigen depot at the injection site. This leads to the slow and sustained release of the antigen, prolonging its interaction with antigen-presenting cells (APCs). The emulsion also induces a local inflammatory response, which helps to recruit immune cells to the site of injection. This environment promotes the uptake of the antigen by APCs and their subsequent migration to the draining lymph nodes to initiate the adaptive immune response. Some evidence suggests that Montanide ISA 51 can also promote the formation of tertiary lymphoid structures, which are microenvironments that support the activation and proliferation of immune cells.

Mechanism of Action for Arlacel A-based W/O Emulsions.

Polysorbate 80 (in O/W Emulsions like MF59/AS03): O/W emulsions containing Polysorbate 80, such as MF59 and AS03, are known to be potent activators of the innate immune system. They induce the release of chemokines and cytokines at the injection site, leading to the rapid recruitment of immune cells, including monocytes, neutrophils, and dendritic cells. These adjuvants have been shown to activate the NLRP3 inflammasome, a multi-protein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18. The activation of the inflammasome is a key event in the initiation of the immune response. Furthermore, the adjuvanticity of MF59 has been shown to be dependent on the MyD88 adaptor protein, which is involved in Toll-like receptor (TLR) signaling pathways, although MF59 itself does not appear to directly engage TLRs.



Mechanism of Action for Polysorbate 80-based O/W Emulsions.

#### Conclusion

Both **Arlacel A** and Polysorbate 80 are effective emulsifiers for creating stable and immunogenic vaccine adjuvants. The choice between them largely depends on the desired immunological outcome. **Arlacel A**-based W/O emulsions are well-suited for applications requiring a sustained antigen release and a Th2-biased response. Polysorbate 80-based O/W emulsions are advantageous for inducing a rapid, potent, and balanced Th1/Th2 immune response. The detailed experimental protocols and understanding of the distinct signaling pathways provided in this guide can aid researchers in making an informed decision for their specific vaccine development needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. Development of a novel oil-in-water emulsion and evaluation of its potential adjuvant function in a swine influenza vaccine in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Arlacel A and Polysorbate 80 in Vaccine Emulsions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262539#efficacy-of-arlacel-a-versus-polysorbate-80-in-vaccine-emulsions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com